2,6-Nonadienoic acid
Description
Properties
IUPAC Name |
(2E,6E)-nona-2,6-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h3-4,7-8H,2,5-6H2,1H3,(H,10,11)/b4-3+,8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXVRGHERCHZLW-DYWGDJMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCC=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Nonadienoic acid typically involves the use of alkenes and carboxylic acids as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated diene . The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide intermediate.
Industrial Production Methods: Industrial production of 2,6-Nonadienoic acid may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or rhodium complexes can be employed to facilitate the hydrogenation and isomerization steps required to form the conjugated diene structure .
Chemical Reactions Analysis
Types of Reactions: 2,6-Nonadienoic acid undergoes various chemical reactions, including:
Substitution: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts like sulfuric acid, forming esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sulfuric acid (H2SO4), alcohols
Major Products Formed:
Oxidation: Diols, carboxylic acids
Reduction: Saturated fatty acids
Substitution: Esters
Scientific Research Applications
2,6-Nonadienoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Nonadienoic acid involves its interaction with lipid metabolic pathways. As a medium-chain fatty acid, it can be readily oxidized in the mitochondria to produce energy . The conjugated double bonds may also interact with enzymes involved in fatty acid metabolism, influencing their activity and regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares 2,6-nonadienoic acid with analogous unsaturated fatty acids:
Key Observations:
Chain Length and Unsaturation: 2,6-Nonadienoic acid’s shorter chain (C9) and dienoic structure contrast with longer-chain analogs like 2,6-hexadecadiynoic acid (C16), which has two triple bonds. The latter exhibits superior antifungal activity due to increased hydrophobicity and structural rigidity . In pentadienoic acid (C5), the reduced chain length limits its applications compared to C9 and C16 analogs.
Thermodynamic Properties: Derivatives like the methyl ester of 2,6-nonadienoic acid (e.g., 9-(3,3-dimethyloxiranyl)-3,7-dimethyl-, methyl ester) exhibit higher boiling points (679.11 K) and calculated ΔfH°gas (-467.81 kJ/mol), indicating enhanced stability over the parent acid .
Antifungal and Antimicrobial Activity:
- 2,6-Hexadecadiynoic acid demonstrates significant antifungal activity against Candida albicans and Cryptococcus neoformans (MIC: 11 μM and <5.7 μM, respectively), attributed to its diynoic structure inhibiting fungal fatty acid elongation .
- In contrast, 2,6-nonadienoic acid lacks direct antifungal data but is implicated in plant stress responses, suggesting ecological rather than therapeutic roles .
Semiochemical Potential:
Q & A
Q. What are the optimal synthetic routes for 2,6-Nonadienoic acid derivatives, and how can yields be improved?
Synthesis of 2,6-diynoic acids (e.g., 2,6-hexadecadiynoic acid) typically involves a two-step process starting from alkyne precursors like 1,5-hexadiyne. The reported overall yields range from 11% to 18%, highlighting inefficiencies in current methodologies . To improve yields, researchers should optimize reaction conditions (e.g., temperature, catalyst loading) and explore alternative precursors or protecting-group strategies. Purification techniques, such as column chromatography with gradient elution, are critical for isolating diynoic acids from byproducts.
Q. What standardized assays are used to evaluate the antifungal activity of 2,6-Nonadienoic acid, and how are MIC values interpreted?
Antifungal activity is commonly assessed using the microplate alamar blue assay (MABA) and low oxygen recovery assay (LORA) for determining minimum inhibitory concentrations (MICs). For Candida albicans and Cryptococcus neoformans, MIC values ≤11 μM indicate strong fungicidal activity, while values >100 μM suggest limited efficacy . Researchers must standardize inoculum size (e.g., 1–5 × 10³ CFU/mL) and incubation conditions (e.g., 35°C, 48–72 hours) to ensure reproducibility.
Advanced Research Questions
Q. How can structural modifications of 2,6-Nonadienoic acid enhance selectivity against fungal versus bacterial pathogens?
Introducing a second triple bond at the Δ6 position (e.g., in 2,6-hexadecadiynoic acid) enhances antifungal specificity but does not improve antibacterial activity against Mycobacterium tuberculosis (MIC ~140 μM) . Advanced studies should focus on modifying chain length, stereochemistry, or adding polar groups (e.g., hydroxyls) to target fungal membrane components like sphingolipids or ergosterol. Computational docking studies could identify binding interactions with fungal enzymes (e.g., fatty acid synthase) to guide rational design.
Q. What mechanisms explain the enhanced antifungal activity of 2,6-diynoic acids compared to mono-ynoic analogs?
The dual triple bonds in 2,6-diynoic acids may isomerize into conjugated dienes, which inhibit fungal fatty acid elongation or sphingolipid biosynthesis . Compared to mono-ynoic acids (e.g., 2-hexadecynoic acid), diynoic derivatives exhibit lower MICs (e.g., 5.7 μM vs. 9.4 μM against C. neoformans), suggesting synergistic effects from structural rigidity and electron-deficient regions . Mechanistic validation requires in vitro enzyme inhibition assays and lipidomic profiling of treated fungal cells.
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in bioactivity data between similar compounds, such as varying MIC values against different fungal strains?
Discrepancies arise from strain-specific differences in membrane composition or efflux pump activity. For example, 2,6-hexadecadiynoic acid shows MIC = 11 μM against C. albicans ATCC 14053 but MIC = 100 μM against ATCC 60193 . To resolve this, researchers should:
Q. What experimental controls are critical when assessing the cytotoxicity of 2,6-Nonadienoic acid in eukaryotic cell models?
Cytotoxicity studies (e.g., in HeLa cells) must include:
- Palmitic acid supplementation : Reverses growth inhibition caused by fatty acid analogs, confirming specificity for microbial pathways .
- Dose-response curves : Differentiate between fungicidal and cytotoxic concentrations.
- Negative controls : Use solvent-only treatments (e.g., DMSO) to rule out vehicle toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
